

Reference Standard Guide: 1-(Cyclopropylmethyl)-1H-indazol-5-amine

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Compound of Interest

Compound Name: 1-(Cyclopropylmethyl)-1H-indazol-5-amine

CAS No.: 928821-19-6

Cat. No.: B13974181

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Introduction: The Gatekeeper of Adagrasib Purity

1-(Cyclopropylmethyl)-1H-indazol-5-amine (CAS: 1263286-63-0) is not merely a building block; it is the critical pharmacophore scaffold for Adagrasib (MRTX849), a covalent KRAS G12C inhibitor. In the synthesis of Adagrasib, this amine undergoes a nucleophilic aromatic substitution (

) with a chloropyrimidine core.

The structural integrity of the final drug product depends entirely on the isomeric purity of this starting material. The core challenge in indazole chemistry is the N1 vs. N2 alkylation competition. If the reference standard for this amine cannot definitively resolve the N1-isomer (desired) from the N2-isomer (impurity), the downstream efficacy and safety of the final KRAS inhibitor are compromised.

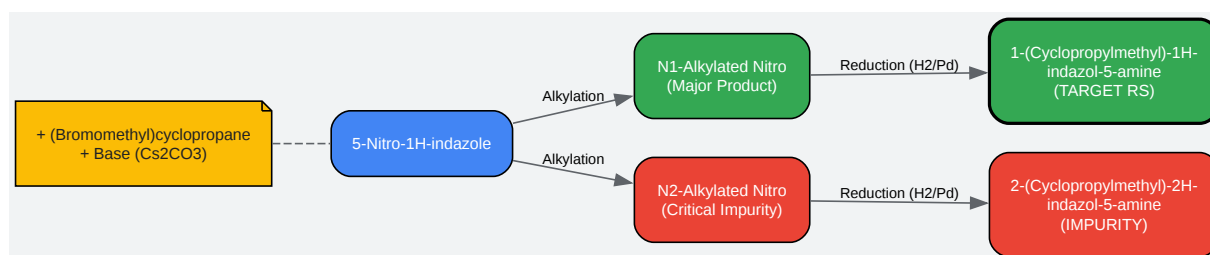
This guide evaluates the performance of different reference standard grades and provides a self-validating analytical workflow to ensure your material meets the stringent requirements of modern drug development.

Critical Quality Attributes (CQAs) & Regioisomerism

The primary failure mode for this material is the presence of 2-(cyclopropylmethyl)-2H-indazol-5-amine. Standard HPLC methods often co-elute these isomers due to their identical mass and similar polarity. A qualified Reference Standard (RS) must demonstrate baseline resolution between these two species.

The Regioisomer Pathway

The following diagram illustrates the origin of the critical impurity during the precursor synthesis.



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Caption: Divergent synthesis pathway showing the origin of the critical N2-isomer impurity which must be controlled by the Reference Standard.

Comparative Analysis: Selecting the Right Standard

Not all commercial supplies of CAS 1263286-63-0 are suitable for use as a Primary Reference Standard. The table below compares three common grades available on the market.

Feature	Grade A: Certified Reference Material (CRM)	Grade B: Analytical Standard	Grade C: Industrial/Reagent Grade
Primary Use	GMP Release Testing, Method Validation	R&D Screening, Early Process Development	Synthesis Starting Material
Purity (HPLC)	> 99.5% (w/ qNMR assay)	> 98.0%	> 95.0%
Isomer Control	Quantified N2-isomer content	N2-isomer < 1.0% (Limit test)	Unspecified / Co-eluting
Characterization	¹ H-NMR, ¹³ C-NMR, MS, IR, TGA, ROI, Water (KF)	¹ H-NMR, HPLC, MS	HPLC, MS (Identity only)
Traceability	Traceable to SI units (via qNMR)	Batch-specific CoA	Vendor CoA
Cost Factor	High (Requires custom synthesis/cert)	Medium	Low

Recommendation:

- For Early Discovery: Grade B is sufficient if you perform the identification NMR described in Section 4.
- For GLP/GMP Tox Studies: You must generate a Grade A standard (or purchase a custom CRM) to accurately quantify the N2 impurity in your drug substance.

Experimental Protocols & Validation

To validate your reference standard, you cannot rely solely on the vendor's Certificate of Analysis. You must perform a Self-Validating Identification.

Experiment A: Regioisomer Differentiation via ¹H-NMR

The N1 and N2 isomers have distinct chemical shifts for the protons on the indazole ring and the methylene linker.

- Solvent: DMSO-d6
- Key Diagnostic Peak (N1-isomer - Target): The methylene attached to N1 typically appears upfield relative to the N2 isomer.
- Key Diagnostic Peak (N2-isomer - Impurity): The singlet proton at position 3 (H3) of the indazole ring shifts significantly downfield (~8.3–8.5 ppm) in the N2 isomer compared to the N1 isomer (~7.9–8.0 ppm) due to the quinoid-like electron distribution.

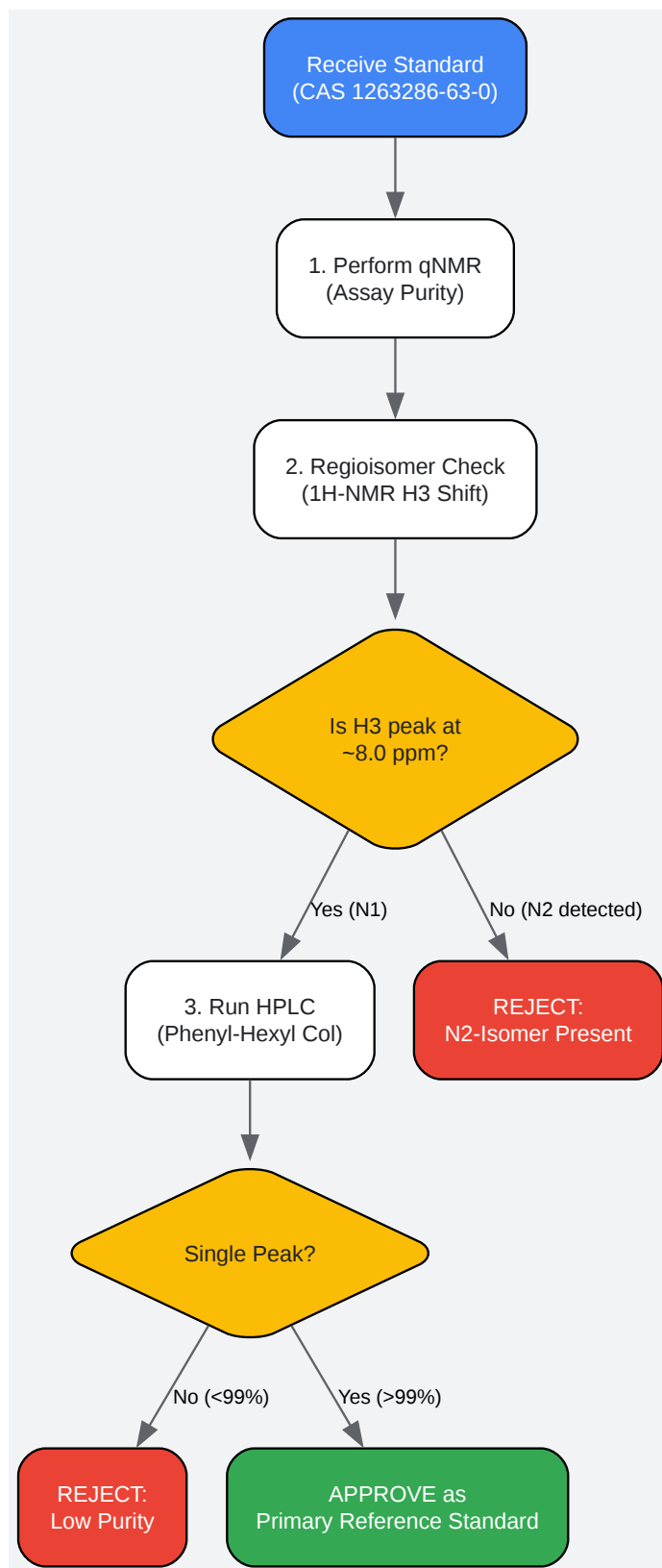
Experiment B: High-Resolution HPLC Method

This method is designed to separate the N1 and N2 isomers. Standard generic gradients often fail here.

- Column: C18 Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 μ m). Rationale: Phenyl-hexyl stationary phases provide pi-pi interaction selectivity that helps separate regioisomers.
- Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10). Rationale: High pH keeps the amine unprotonated, improving peak shape and retention.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% -> 60% B
 - 15-20 min: 60% -> 95% B
- Detection: UV at 254 nm and 290 nm.
- Acceptance Criteria: Resolution () between Main Peak (N1) and Isomer Peak (N2) must be > 1.5.

Qualification Workflow

The following flowchart outlines the decision logic for qualifying a new batch of Reference Standard.



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Caption: Decision tree for the qualification of **1-(Cyclopropylmethyl)-1H-indazol-5-amine** reference standards.

References

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Sources

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